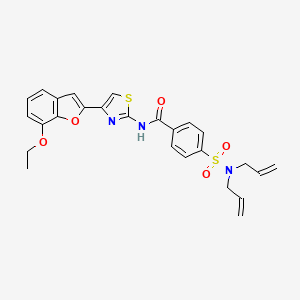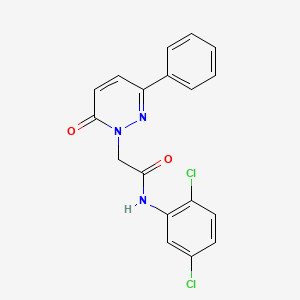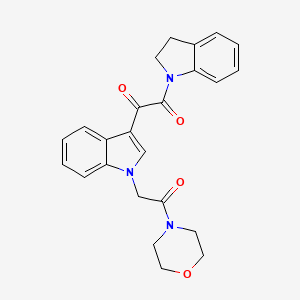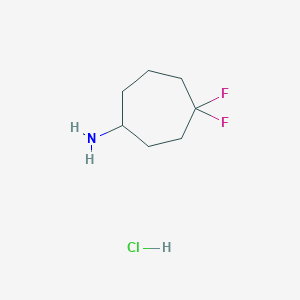![molecular formula C22H25N3O4 B2508165 N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1904244-11-6](/img/structure/B2508165.png)
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, an oxan-4-yloxy group, and a pyrrolidin-3-yl group attached to a 4-methylphenyl moiety. Its unique structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials include 4-methylphenyl derivatives, pyridine carboxylic acids, and oxan-4-yloxy compounds. Key steps in the synthesis may involve:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Substitution Reactions: Introduction of the oxan-4-yloxy group onto the pyridine ring can be performed using nucleophilic substitution reactions.
Amide Bond Formation: The final step involves coupling the pyrrolidinone derivative with the pyridine carboxylic acid derivative using amide bond-forming reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly in enzyme research.
Medicine: Its unique structure suggests potential as a drug candidate for various therapeutic areas, including anti-inflammatory and anticancer treatments.
Industry: The compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound shares some structural similarities, particularly in the aromatic ring and carboxylic acid functionality.
Other Pyridine Derivatives: Compounds with similar pyridine rings and functional groups can be compared in terms of their chemical reactivity and biological activity.
Uniqueness
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific advantages in terms of binding affinity, selectivity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15-2-5-18(6-3-15)25-14-17(12-21(25)26)24-22(27)16-4-7-20(23-13-16)29-19-8-10-28-11-9-19/h2-7,13,17,19H,8-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDPDNKYRMBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)
![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/new.no-structure.jpg)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)

![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)
![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(ethylsulfanyl)benzamide](/img/structure/B2508099.png)

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)
![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)

